N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide, often referred to as TMP-Hydrazone, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: TMP-Hydrazone can be synthesized through a straightforward reaction between the corresponding aldehyde and hydrazine. The condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate yields the desired hydrazone. The reaction typically occurs under mild conditions, and the product can be isolated with good yields.
Industrial Production:: While there isn’t a large-scale industrial production of TMP-Hydrazone, researchers often prepare it in the laboratory for specific applications.
Chemical Reactions Analysis
TMP-Hydrazone participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of its corresponding oxime or other derivatives.
Reduction: Reduction of the carbonyl group in TMP-Hydrazone can yield the corresponding hydrazine.
Substitution: The hydrazone functional group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions: Hydrazine hydrate, mild acids, and bases are commonly used reagents. Reaction conditions are typically at room temperature or slightly elevated temperatures.
Major Products: The major products depend on the specific reaction conditions and the substituents present. These could include oximes, hydrazines, or other derivatives.
Scientific Research Applications
TMP-Hydrazone finds applications in various fields:
Chemistry: It serves as a versatile building block for the synthesis of other compounds due to its hydrazone functionality.
Biology: Researchers explore its potential as a bioactive compound, especially in drug discovery.
Medicine: TMP-Hydrazone derivatives may exhibit antitumor, antimicrobial, or anti-inflammatory properties.
Industry: While not widely used industrially, its unique structure may inspire novel materials or pharmaceuticals.
Mechanism of Action
The exact mechanism of action for TMP-Hydrazone remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
TMP-Hydrazone stands out due to its trimethoxyphenyl core. Similar compounds include other hydrazones, but TMP-Hydrazone’s distinct structure sets it apart.
Properties
Molecular Formula |
C26H36N2O5 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C26H36N2O5/c1-25(2,3)17-26(4,5)19-9-11-20(12-10-19)33-16-23(29)28-27-15-18-13-21(30-6)24(32-8)22(14-18)31-7/h9-15H,16-17H2,1-8H3,(H,28,29)/b27-15+ |
InChI Key |
DLVULHGJZIGXDH-JFLMPSFJSA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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